methyl 8-chloroimidazo[1,5-a]pyrazine-5-carboxylate
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Overview
Description
Methyl 8-chloroimidazo[1,5-a]pyrazine-5-carboxylate is a heterocyclic compound that features a fused bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-chloroimidazo[1,5-a]pyrazine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 8-chloroimidazo[1,5-a]pyrazine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-chloroimidazo[1,5-a]pyrazine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of various substituted derivatives.
Oxidation: Formation of oxidized products like carboxylic acids.
Reduction: Formation of reduced derivatives.
Hydrolysis: Formation of 8-chloroimidazo[1,5-a]pyrazine-5-carboxylic acid.
Scientific Research Applications
Methyl 8-chloroimidazo[1,5-a]pyrazine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for the development of new drugs, particularly in the treatment of infectious diseases and cancer.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Biology: Utilized in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: Potential use in the synthesis of advanced materials and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of methyl 8-chloroimidazo[1,5-a]pyrazine-5-carboxylate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
8-Chloroimidazo[1,5-a]pyrazine: A closely related compound with similar structural features.
Imidazo[1,2-a]pyridine: Another fused bicyclic heterocycle with potential biological activities.
Imidazo[1,5-a]pyrimidine: A structural analog with applications in medicinal chemistry.
Uniqueness
Methyl 8-chloroimidazo[1,5-a]pyrazine-5-carboxylate is unique due to its specific substitution pattern and the presence of both an ester and a chlorine atom. This combination of functional groups provides distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
2624118-68-7 |
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Molecular Formula |
C8H6ClN3O2 |
Molecular Weight |
211.60 g/mol |
IUPAC Name |
methyl 8-chloroimidazo[1,5-a]pyrazine-5-carboxylate |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-8(13)6-3-11-7(9)5-2-10-4-12(5)6/h2-4H,1H3 |
InChI Key |
VSYBSPBUPJRKHN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C2=CN=CN21)Cl |
Purity |
95 |
Origin of Product |
United States |
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